molecular formula C6H2LiN3O2 B6208285 lithium(1+) 4-cyanopyrimidine-2-carboxylate CAS No. 2703774-95-0

lithium(1+) 4-cyanopyrimidine-2-carboxylate

Cat. No.: B6208285
CAS No.: 2703774-95-0
M. Wt: 155.1 g/mol
InChI Key: NVKBYYOGXXNXRL-UHFFFAOYSA-M
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Description

Lithium(1+) 4-cyanopyrimidine-2-carboxylate is an organic ligand known for its unique chemical and physical properties. It is also referred to as lithium di-2-pyrimidinylamide.

Properties

CAS No.

2703774-95-0

Molecular Formula

C6H2LiN3O2

Molecular Weight

155.1 g/mol

IUPAC Name

lithium;4-cyanopyrimidine-2-carboxylate

InChI

InChI=1S/C6H3N3O2.Li/c7-3-4-1-2-8-5(9-4)6(10)11;/h1-2H,(H,10,11);/q;+1/p-1

InChI Key

NVKBYYOGXXNXRL-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CN=C(N=C1C#N)C(=O)[O-]

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 4-cyanopyrimidine-2-carboxylate typically involves the reaction of 4-cyanopyrimidine-2-carboxylic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 4-cyanopyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopyrimidine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Structural Overview

  • Molecular Formula : C₆H₃N₃O₂
  • SMILES Notation : C1=CN=C(N=C1C#N)C(=O)O
  • InChIKey : JBOMLAHHZYFYDE-UHFFFAOYSA-N

The compound features a pyrimidine ring with a cyano group and a carboxylate moiety, which contributes to its reactivity and biological activity.

Drug Discovery

Lithium(1+) 4-cyanopyrimidine-2-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Pyrimidine derivatives are known for their broad spectrum of biological activities, including:

  • Antimicrobial Activity : Recent studies have highlighted the potential of pyrimidine derivatives in combating resistant bacterial strains. For instance, modifications of pyrimidines have been shown to enhance antibacterial potency against Gram-negative bacteria, which are notoriously difficult to treat due to antibiotic resistance .
  • Anticancer Properties : The compound's structural features allow it to interact with biological targets implicated in cancer progression. Pyrimidine-based drugs have been developed that exhibit cytotoxicity against various cancer cell lines, making them candidates for further development in oncology .

Antifungal Applications

Pyrimidine derivatives, including this compound, have been explored for their antifungal properties. Research indicates that certain pyrimidine compounds possess activity against fungal pathogens such as Candida albicans, demonstrating efficacy comparable to established antifungal agents .

Central Nervous System (CNS) Activity

The compound's potential as a CNS-active agent has been noted in the literature. Pyrimidines are being investigated for their roles in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems . This opens avenues for developing new treatments for conditions like depression and anxiety.

Case Study 1: Antibacterial Evaluation

A study focused on synthesizing new pyrimidine derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, highlighting the effectiveness of these compounds as potential antibiotics .

Case Study 2: Anticancer Activity

In another research effort, a series of pyrimidine analogs were synthesized and evaluated for their anticancer properties. These compounds exhibited selective cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Data Tables

Application AreaBiological ActivityReferences
AntimicrobialEffective against resistant bacteria
AnticancerCytotoxicity in cancer cell lines
AntifungalActivity against Candida species
CNS ActivityPotential for treating mood disorders

Mechanism of Action

The mechanism of action of lithium(1+) 4-cyanopyrimidine-2-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which play crucial roles in cellular signaling and metabolism. These interactions lead to the modulation of neurotransmitter levels, reduction of oxidative stress, and promotion of neuroprotection .

Comparison with Similar Compounds

Lithium(1+) 4-cyanopyrimidine-2-carboxylate can be compared with other similar compounds such as:

    Lithium 2,6-di-tert-butyl phenolate: Used as a catalyst in hydroboration and cyanosilylation reactions.

    1,1′-dilithioferrocene: Employed in organometallic chemistry and as a catalyst.

    Nacnac lithium: Utilized in various catalytic processes.

These compounds share some similarities in their applications and chemical properties but differ in their specific uses and reactivity profiles.

Biological Activity

Lithium(1+) 4-cyanopyrimidine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

Lithium salts, including this compound, are known for their mood-stabilizing properties and have been extensively studied for their effects on the nervous system. The compound is characterized by its unique pyrimidine structure, which contributes to its biological activity.

Target of Action

The primary target of lithium ions in this compound is the nervous system. Lithium can displace other cations such as potassium (K+), sodium (Na+), and calcium (Ca2+), affecting various neuronal enzymes and neurotransmitter receptors.

Mode of Action

Lithium's therapeutic effects may arise from several biochemical interactions:

  • Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : This enzyme plays a crucial role in various signaling pathways.
  • Modulation of Glutamate Receptors : Lithium influences excitatory neurotransmission by affecting glutamate signaling.
  • Inactivation of Postsynaptic G Proteins : This reduces excitatory neurotransmission in the brain.

Biochemical Pathways

Lithium has been shown to decrease presynaptic dopamine activity, which is significant in mood regulation and psychiatric disorders. It also alters signal transduction pathways that involve phosphoinositides, impacting neurotransmitter release.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, although specific mechanisms remain to be fully elucidated .

Anticancer Activity

The compound has shown promise in anticancer applications. Notable findings include:

  • Cell Proliferation Inhibition : In vitro studies have indicated that this compound can inhibit cell proliferation in cancer cell lines, with IC50 values demonstrating significant potency .
  • Selectivity Against Cancer Cells : The compound exhibited a more substantial inhibitory effect on cancerous cells compared to non-cancerous cells, suggesting a favorable therapeutic window .
  • Mechanisms of Action : It may induce apoptosis through caspase activation pathways and disrupt critical cancer cell signaling pathways .

Case Studies and Research Findings

StudyFindings
Study A This compound inhibited MDA-MB-231 breast cancer cell line proliferation with an IC50 of 0.126 μM. It demonstrated a significant selectivity index compared to normal cells .
Study B In a model of lung metastasis, treatment with the compound inhibited metastatic nodules formation significantly more than standard treatments like TAE226 .
Study C The compound showed no acute toxicity in animal models at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .

Pharmacokinetics

Pharmacokinetic studies reveal that lithium salts generally have a moderate clearance rate and exhibit favorable oral bioavailability. For this compound:

  • Clearance Rate : Approximately 82.7 mL/h/kg.
  • Half-Life : Extended half-life suggests sustained therapeutic effects post-administration .

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